2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a thiazole ring, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents like tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, acetonitrile.
Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), methanol.
Coupling Reactions: N,N’-diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS).
Major Products Formed
Boc Deprotection: The major product is the free amine after removal of the Boc group.
Coupling Reactions: Formation of peptide bonds leading to dipeptides or longer peptide chains.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation . The thiazole ring can also interact with various molecular targets, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-5-syn-tert-butyl-2,2-dimethylthiazolidine-4-carboxylic acid .
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid .
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
Uniqueness
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid is unique due to its combination of a Boc-protected amino group, a thiazole ring, and a carboxylic acid group. This structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules .
Properties
Molecular Formula |
C10H14N2O4S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-5-6(7(13)14)11-8(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) |
InChI Key |
QEELYCLLAYILBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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